molecular formula C12H13N3S B4158480 5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine CAS No. 15814-12-7

5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine

Cat. No.: B4158480
CAS No.: 15814-12-7
M. Wt: 231.32 g/mol
InChI Key: YBQMJOPFEXBHDM-UHFFFAOYSA-N
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Description

5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The benzyl and prop-2-enyl groups are introduced through subsequent alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its acetylcholinesterase-inhibition activity, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Employed in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its acetylcholinesterase-inhibition activity is attributed to its ability to bind to the catalytic active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can ameliorate cognitive symptoms in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-1,3,4-thiadiazol-2-amine
  • 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both benzyl and prop-2-enyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to other similar compounds .

Properties

IUPAC Name

5-benzyl-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-8-13-12-15-14-11(16-12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMJOPFEXBHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195036
Record name 5-(Phenylmethyl)-N-2-propen-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15814-12-7
Record name 5-(Phenylmethyl)-N-2-propen-1-yl-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15814-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylmethyl)-N-2-propen-1-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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